[(1(10)E,2R,4R)]-2-Methoxy-8,12-epoxygemacra-1(10),7,11-trien-6-one
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Description
This compound, also known as compound 6, is a sesquiterpene . It is isolated from the herbs of Curcuma phaeocaulis .
Molecular Structure Analysis
The molecular structure of this compound has been determined through spectral analysis . The molecular formula is C16H22O3 , and it belongs to the germacrane type of sesquiterpenes .Physical and Chemical Properties Analysis
The compound has a molecular weight of 262.34 . It is a powder in its physical state . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Isolation and Identification in Plant Resins
A study identified [(1(10)E,2R,4R)]-2-methoxy-8,12-epoxygemacra-1(10),7,11-trien-6-one as a compound isolated from the resin of Commiphora sphaerocarpa, a plant known for producing myrrh. This furanosesquiterpene was discovered alongside other similar compounds, contributing to the understanding of the chemical composition of myrrh and related plants (Dekebo, Dagne, & Sterner, 2002).
Crystal Structure Determination
Another research focused on determining the relative stereochemistry of this furanosesquiterpene. This study was pivotal in establishing the detailed molecular structure through crystallographic analysis, which is essential for understanding the chemical's interactions and properties (Dekebo, Dagne, Hansen, Gautun, & Aasen, 2000).
Anti-proliferative Effects
Research on the resinous exudates of Commiphora opobalsamum, which contains this compound, showed significant anti-proliferative effects on hormone-independent prostate cancer cell lines. This suggests potential medicinal applications in cancer treatment, highlighting the importance of such natural compounds in pharmaceutical research (Zhang Xiu-tian, 2008).
Potential in Anticorrosive Applications
A study on a novel derivative epoxy polymer, which includes a similar structure, indicated potential anticorrosive properties for carbon steel in acidic environments. Although not the exact compound, this research opens pathways to explore the utility of similar structures in industrial applications, such as coatings and protective materials (Hsissou et al., 2020).
Antiplasmodial Activity
Investigations into natural products for antiprotozoal properties identified this compound as part of a group of sesquiterpenoids from myrrh with promising activity against Plasmodium falciparum, the parasite responsible for malaria. This emphasizes the compound's potential role in developing new antimalarial drugs (Greve, Kaiser, & Schmidt, 2020).
Properties
IUPAC Name |
(6R,8R,9E)-8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-10-5-13(18-4)6-11(2)8-15-16(14(17)7-10)12(3)9-19-15/h6,9-10,13H,5,7-8H2,1-4H3/b11-6+/t10-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFDIKOOORFASQ-WCXSNEHCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C=C(CC2=C(C(=CO2)C)C(=O)C1)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](/C=C(/CC2=C(C(=CO2)C)C(=O)C1)\C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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